

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Methyl-1-propanethiol

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Compound of Interest

Compound Name: 2-Methyl-1-propanethiol

Cat. No.: B166225

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organosulfur compound with the chemical formula $(\text{CH}_3)_2\text{CHCH}_2\text{SH}$.^{[1][2][3][4][5][6][7][8]} As a volatile thiol, it is recognized by its characteristic strong and unpleasant odor. Beyond its sensory properties, understanding the thermodynamic characteristics of **2-methyl-1-propanethiol** is crucial for a variety of scientific and industrial applications. In the pharmaceutical and drug development sectors, the thermodynamic behavior of molecules is fundamental to predicting their stability, reactivity, and interactions within biological systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of **2-methyl-1-propanethiol**, presenting key quantitative data in a structured format, detailing the experimental protocols used for their determination, and illustrating the logical relationships between these properties.

Core Thermodynamic Properties

The thermodynamic properties of a substance dictate its behavior under varying conditions of temperature and pressure. For **2-methyl-1-propanethiol**, these properties have been meticulously determined through a series of calorimetric and ebulliometric studies.^{[9][10]} The following tables summarize the key thermodynamic data for **2-methyl-1-propanethiol** in its liquid and gaseous states.

Table 1: Standard Molar Thermodynamic Properties of 2-Methyl-1-propanethiol

Property	Value	Units	State	Reference
Molar Mass	90.19	g/mol	-	[1][2]
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-128.9 ± 0.8	kJ/mol	Liquid	[5]
Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ$)	-2994.9 ± 0.6	kJ/mol	Liquid	[5]
Standard Molar Entropy (S°)	231.29	J/(mol·K)	Liquid	[5]

Table 2: Temperature-Dependent Molar Heat Capacity of Liquid 2-Methyl-1-propanethiol

Temperature (K)	Molar Heat Capacity (C_p) (J/(mol·K))	Reference
298.15	171.88	[11]
300	172.6	[9]
310	175.8	[9]
320	179.1	[9]
330	182.5	[9]
340	186.0	[9]
350	189.6	[9]

Table 3: Vapor Pressure of 2-Methyl-1-propanethiol

Temperature (K)	Vapor Pressure (kPa)	Reference
321.36	26.35	[9]
333.15	40.89	[9]
344.15	61.18	[9]
361.85	101.325	[9]

Experimental Protocols

The accurate determination of the thermodynamic properties of **2-methyl-1-propanethiol** relies on a suite of precise experimental techniques. The foundational work by Scott et al. (1958) employed a combination of low-temperature calorimetry, vapor-flow calorimetry, comparative ebulliometry, and combustion calorimetry.[10][12] The following sections provide a detailed overview of the general methodologies for these key experiments.

Low-Temperature Adiabatic Calorimetry for Heat Capacity and Entropy

Low-temperature adiabatic calorimetry is a fundamental technique for determining the heat capacity of a substance as a function of temperature, from which its entropy can be calculated.

Methodology:

- **Sample Preparation:** A highly purified sample of **2-methyl-1-propanethiol** is placed in a sample vessel, typically made of a material with well-characterized thermal properties like copper or gold-plated copper. The vessel is then sealed to contain the sample and a small amount of helium gas is often added to improve thermal conductivity.
- **Calorimeter Setup:** The sample vessel is placed within a series of concentric, adiabatic shields in a high-vacuum cryostat. These shields are temperature-controlled to precisely match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
- **Cooling:** The entire assembly is cooled to a very low temperature, often near absolute zero, using liquid helium or a cryocooler.

- **Heating and Measurement:** A known amount of electrical energy is supplied to a heater on the sample vessel, causing a small, incremental increase in its temperature. The temperature change is precisely measured using a calibrated thermometer, such as a platinum resistance thermometer.
- **Data Analysis:** The heat capacity of the sample is calculated at each temperature step by dividing the energy input by the measured temperature rise, after accounting for the heat capacity of the sample vessel. By integrating the heat capacity data from near absolute zero up to a given temperature, the standard entropy of the substance can be determined based on the third law of thermodynamics.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry, specifically using a rotating-bomb calorimeter for sulfur-containing compounds, is the primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation is calculated.

Methodology:

- **Sample Preparation:** A precisely weighed sample of liquid **2-methyl-1-propanethiol** is encapsulated in a combustible container, such as a gelatin capsule or a thin-walled glass ampoule.
- **Bomb Preparation:** The sample is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the sulfur combustion products (sulfuric acid) are in a well-defined aqueous state. The bomb is then sealed and pressurized with a large excess of pure oxygen to approximately 30 atmospheres.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and the initial temperature is precisely recorded.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The total heat released by the combustion reaction is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated per mole of the substance.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of **2-methyl-1-propanethiol** is calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O) and sulfuric acid.

Comparative Ebulliometry for Vapor Pressure

Comparative ebulliometry is a precise method for determining the vapor pressure of a liquid as a function of temperature.

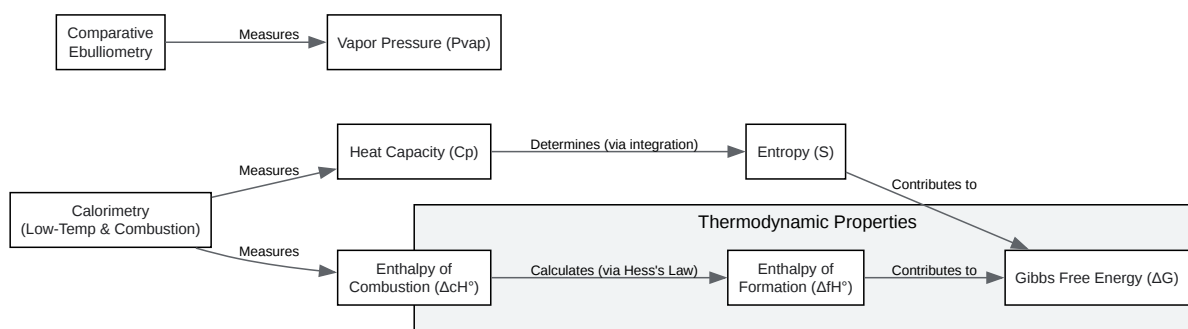
Methodology:

- **Apparatus:** The apparatus consists of two interconnected ebulliometers, one containing the sample (**2-methyl-1-propanethiol**) and the other a reference substance with a well-known vapor pressure-temperature relationship (e.g., water). Both ebulliometers are connected to a common pressure system.
- **Boiling and Equilibrium:** Both the sample and the reference liquid are heated to their boiling points under a controlled, common pressure. The design of the ebulliometers ensures that the boiling is smooth and that the vapor and liquid phases are in equilibrium.
- **Temperature Measurement:** High-precision thermometers are used to measure the boiling temperatures of both the sample and the reference substance simultaneously.
- **Pressure Determination:** The pressure of the system is determined from the measured boiling temperature of the reference substance using its known vapor pressure curve.

- **Data Collection:** By varying the system pressure, a series of corresponding boiling temperatures for **2-methyl-1-propanethiol** are measured, allowing for the determination of its vapor pressure curve.

Logical Relationships and Workflows

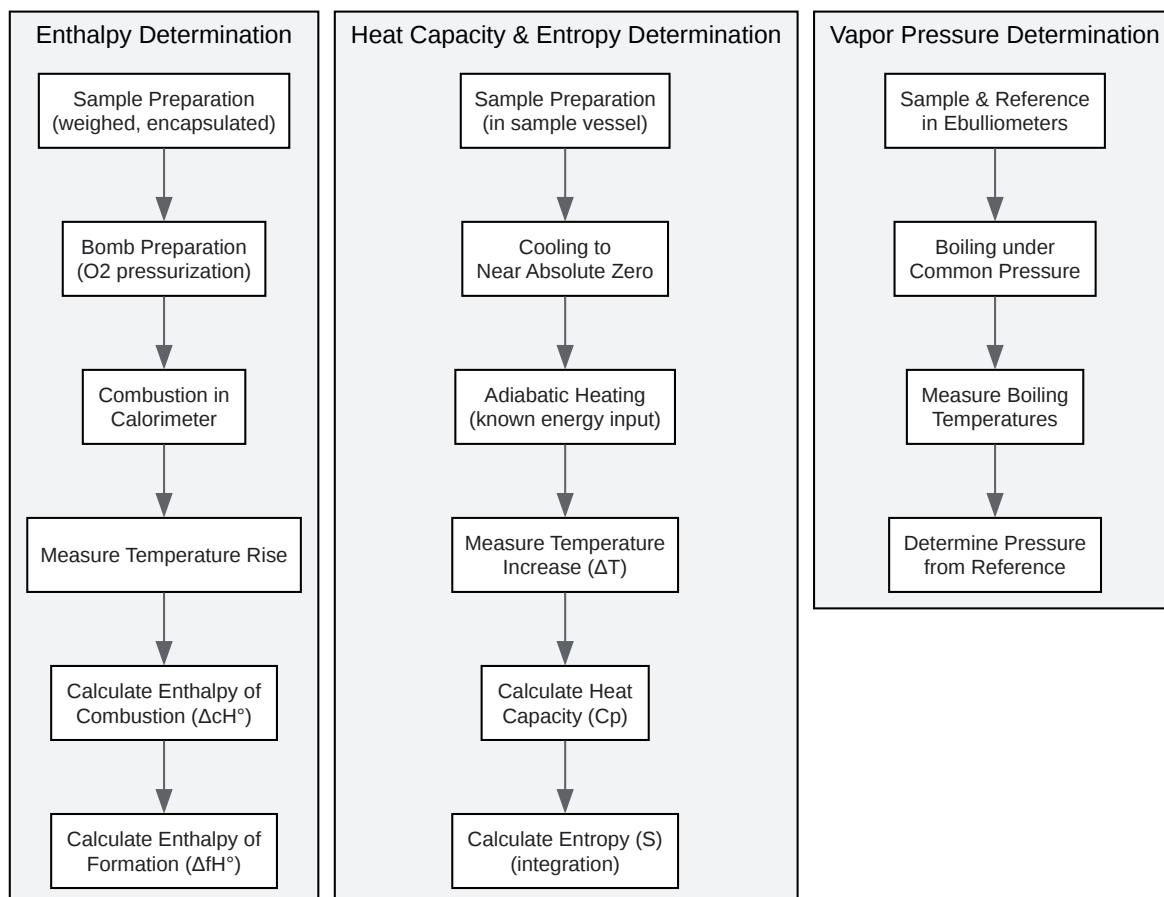
The thermodynamic properties of a substance are interconnected and their experimental determination follows a logical workflow. The following diagrams, created using the DOT language, illustrate these relationships.



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Interrelation of Thermodynamic Properties and Experimental Methods.

The diagram above illustrates how experimental techniques like calorimetry and ebulliometry are used to determine fundamental thermodynamic properties such as heat capacity, enthalpy of combustion, and vapor pressure. These primary properties are then used to calculate other important thermodynamic quantities like entropy and enthalpy of formation, which in turn contribute to the determination of Gibbs free energy.



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Generalized Experimental Workflows for Thermodynamic Property Determination.

This diagram outlines the generalized workflows for determining the enthalpy of formation, heat capacity and entropy, and vapor pressure of **2-methyl-1-propanethiol**. Each workflow highlights the key experimental steps, from sample preparation to the final calculation of the desired thermodynamic property.

Conclusion

The thermodynamic properties of **2-methyl-1-propanethiol** are well-characterized through rigorous experimental methodologies. The data presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is essential for modeling molecular behavior, ensuring process safety, and predicting the stability and reactivity of this compound in various applications. The detailed experimental protocols and workflow diagrams further serve to elucidate the foundational work that underpins our knowledge of the thermodynamics of **2-methyl-1-propanethiol**.

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